(E)-3-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide
Description
The compound (E)-3-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide features a benzo[d]thiazol-2(3H)-ylidene core substituted with a sulfamoyl group at position 6 and a prop-2-yn-1-yl group at position 2. The (E)-configured isoxazole-5-carboxamide moiety is linked via an imine bond.
Properties
IUPAC Name |
3-methyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4S2/c1-3-6-19-11-5-4-10(25(16,21)22)8-13(11)24-15(19)17-14(20)12-7-9(2)18-23-12/h1,4-5,7-8H,6H2,2H3,(H2,16,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPNKFISVOHMBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide is a novel isoxazole derivative that has garnered attention for its potential biological activities, particularly in the realm of anticancer and antimicrobial properties. This article synthesizes current research findings, highlighting its biological activity, synthesis methods, and implications for future therapeutic applications.
Chemical Structure and Properties
The compound's structure can be delineated as follows:
- Chemical Formula : C₁₅H₁₈N₄O₃S
- Molecular Weight : 342.39 g/mol
- IUPAC Name : (E)-3-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide
Anticancer Activity
Recent studies have indicated that isoxazole derivatives exhibit significant anticancer properties. For instance, a related study demonstrated that isoxazole-based compounds induced cell cycle arrest in cancer cell lines such as Huh7 and MCF7, with IC₅₀ values ranging from 0.7 to 35.2 µM against various cancer types . The mechanism of action appears to involve the inhibition of cyclin-dependent kinases (CDKs), leading to G0/G1 phase arrest in the cell cycle .
Table 1: Anticancer Activity of Isoxazole Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| 5a | Huh7 | 2.3 | CDK4 inhibition |
| 5r | HCT116 | 4.7 | G0/G1 phase arrest |
| 5t | MCF7 | 17.9 | Apoptosis induction |
Antimicrobial Activity
Isoxazole compounds have also shown promising antimicrobial activities. In one study, derivatives were tested against various bacterial strains, revealing effectiveness against Staphylococcus aureus and Candida albicans . The synthesis of these compounds often involves environmentally friendly methods, enhancing their appeal for pharmaceutical development.
Table 2: Antimicrobial Activity of Isoxazole Derivatives
| Compound | Bacterial Strain | Activity |
|---|---|---|
| N1 | Staphylococcus aureus | Active |
| N2 | Escherichia coli | Moderate |
| N3 | Candida albicans | Active |
Synthesis Methods
The synthesis of (E)-3-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide typically involves multi-step organic reactions including:
- Formation of the Isoxazole Ring : This step often employs hydroxylamine derivatives with carbonyl compounds.
- Coupling Reaction : The introduction of the benzo[d]thiazole moiety through nucleophilic substitution.
- Final Modification : Addition of the sulfonamide group to enhance biological activity.
Case Study 1: Anticancer Evaluation
A recent study evaluated the anticancer potential of a series of isoxazole derivatives against liver cancer cell lines (Huh7). The results indicated that specific compounds not only inhibited cell proliferation but also induced apoptosis, suggesting a dual mechanism of action .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of synthesized isoxazoles against common pathogens. The results confirmed significant antibacterial activity, particularly against gram-positive bacteria, which may lead to new treatments for resistant strains .
Scientific Research Applications
Structural Characteristics
The compound features:
- Thiazole ring : Known for its ability to enhance interactions with biological targets through hydrogen bonding and π-π stacking.
- Isoxazole moiety : Contributes to diverse biological activities.
- Sulfonamide group : Enhances solubility and interaction with biological targets.
These structural components suggest that the compound may exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Biological Activities
Research indicates that compounds similar to (E)-3-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide exhibit various biological activities:
Anticancer Activity
Studies have shown that compounds with thiazole and isoxazole structures can inhibit matrix metalloproteinases, which play a crucial role in cancer progression. The unique combination of functional groups in this compound may enhance its potency against cancer cells.
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antibacterial and antifungal properties, potentially inhibiting the growth of specific pathogens. The sulfonamide group is historically significant in antibiotic development, indicating a promising avenue for further research.
Enzyme Inhibition
The compound has been shown to inhibit certain enzymes by binding to their active sites. This mechanism is particularly relevant in cancer research, where enzyme inhibitors are sought after for therapeutic development. For instance, it may act as a 5-lipoxygenase inhibitor, which is involved in inflammatory processes.
Case Studies
Several case studies have reported on the synthesis and biological evaluation of compounds related to (E)-3-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide:
- Study on Anticancer Activity : Research demonstrated that thiazole-containing compounds inhibited cancer cell proliferation in vitro, leading to further exploration of their mechanisms involving apoptosis pathways.
- Antimicrobial Evaluation : A study assessed the antibacterial activity against various strains of bacteria, revealing significant inhibition rates that warrant further investigation into structure–activity relationships.
Chemical Reactions Analysis
Nucleophilic Substitution at Sulfamoyl Group
The sulfamoyl (-SO₂NH₂) group undergoes nucleophilic substitution under basic conditions. For example:
-
Reaction with amines : The NH₂ moiety reacts with electrophilic reagents, forming sulfonamide derivatives.
-
Alkylation : In the presence of alkyl halides (e.g., methyl iodide), the sulfamoyl group can be alkylated to produce N-alkylsulfonamides .
Key conditions :
| Reaction Type | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 6 h | 72–85% | |
| Amination | Benzylamine, Cs₂CO₃, CH₃CN, RT | 68% |
Cycloaddition Involving Propargyl Group
The prop-2-yn-1-yl substituent participates in [3+2] cycloadditions with nitrile oxides or azides:
-
Nitrile oxide cycloaddition : Forms isoxazoline derivatives under mild conditions .
-
Click chemistry : Reacts with azides (e.g., benzyl azide) via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazoles .
Example reaction :
Radical-Mediated Reactions
Radical pathways dominate in reactions involving the isoxazole ring or propargyl group:
-
Oxidative coupling : Using Selectfluor as an oxidant, the propargyl group forms fluorinated isoxazoles via a radical mechanism (Table 2) .
-
Inhibition studies : Radical scavengers like TEMPO suppress reactivity, confirming radical intermediates .
Optimized radical reaction :
| Substrate | Oxidant | Solvent | Temp. | Yield |
|---|---|---|---|---|
| Propargyl derivative | Selectfluor | CH₃CN/H₂O | 80°C | 88% |
Hydrolysis and Stability
The carboxamide (-CONH-) and isoxazole moieties exhibit pH-dependent stability:
-
Acidic hydrolysis : The isoxazole ring undergoes partial ring-opening in concentrated HCl (reflux, 4 h), yielding β-ketoamide derivatives .
-
Basic conditions : The carboxamide resists hydrolysis below pH 10 but degrades at higher pH .
Hydrolysis data :
Oxidation and Reduction
-
Oxidation : The propargyl group oxidizes to a ketone using MnO₂ or KMnO₄, forming a carbonyl derivative.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the isoxazole ring to a β-enamine .
Oxidation example :
Suzuki-Miyaura Cross-Coupling
The benzo[d]thiazole moiety facilitates palladium-catalyzed coupling with aryl boronic acids:
| Boronic Acid | Catalyst | Base | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 78% |
| 4-NO₂-C₆H₄B(OH)₂ | Pd(OAc)₂/XPhos | Cs₂CO₃ | 63% |
Analytical Characterization
Critical techniques for monitoring reactions include:
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Benzo[d]thiazol-2(3H)-ylidene Derivatives
Compound I5 and I6 ()
- I5: 5-Methyl-11-((3-(3-dipropylamine)-propylbenzo[d]thiazol-2(3H)-ylidene)methyl)benzofuro[3,2-b]quinolin-5-ium iodide Features a benzofuroquinolinium iodide group, enhancing π-π stacking and charge interactions. Dipropylamine substituent increases hydrophobicity, contrasting with the target compound’s sulfamoyl group.
- I6: 2-((E)-4-Hydroxystyryl)-1-methyl-4-((Z)-(3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium iodide Contains a hydroxystyryl group, enabling hydrogen bonding and UV activity.
Key Differences :
- The target compound’s sulfamoyl group improves aqueous solubility and hydrogen-bonding capacity compared to I5/I6’s cationic or hydrophobic substituents.
- The prop-2-yn-1-yl group offers click chemistry utility absent in I5/I4.
SHELX-Determined Structures ()
The target compound’s hydrogen-bonding network (e.g., sulfamoyl N–H···O interactions) may resemble those in ’s triazole-thione system, which forms N–H···S/O bonds .
Heterocyclic Systems in Agrochemicals ()
highlights 1,2,4-triazoles and 1,3,4-thiadiazoles as plant growth promoters. Though structurally distinct, these heterocycles share rigidity and hydrogen-bonding capacity with the target compound’s isoxazole and benzothiazole moieties. The sulfamoyl group may mimic the bioactivity of thiosemicarbazides in , but further studies are needed.
Data Table: Structural and Functional Comparison
Q & A
Q. What are the critical steps for synthesizing (E)-3-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide, and how can purity be optimized?
- Methodological Answer : The synthesis involves multi-step reactions, including:
- Step 1 : Condensation of a benzo[d]thiazole precursor (e.g., 6-sulfamoylbenzo[d]thiazol-2(3H)-one) with propargyl bromide to introduce the prop-2-yn-1-yl group at the N3 position. Reaction conditions: DMF as solvent, K₂CO₃ as base, 60–80°C for 6–8 hours .
- Step 2 : Formation of the isoxazole-5-carboxamide moiety via coupling with 3-methylisoxazole-5-carboxylic acid using HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) as a coupling agent in dichloromethane under nitrogen .
- Purity Optimization : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate the (E)-isomer. Confirm stereochemistry via NOESY NMR to distinguish E/Z configurations .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the isoxazole (δ 6.2–6.5 ppm for H-4), sulfamoyl (δ 3.1–3.3 ppm for NH₂), and propynyl (δ 2.8–3.0 ppm for CH₂) groups. Compare with reference spectra of analogous benzo[d]thiazole derivatives .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error.
- IR Spectroscopy : Identify carbonyl (C=O, ~1680 cm⁻¹) and sulfonamide (S=O, ~1350 cm⁻¹) stretches .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticonvulsant effects)?
- Methodological Answer : Contradictions often arise from assay conditions or impurity interference. Strategies include:
- Orthogonal Assays : Validate antimicrobial activity via broth microdilution (CLSI guidelines) and anticonvulsant effects using maximal electroshock (MES) or pentylenetetrazole (PTZ) models in rodents .
- Metabolite Profiling : Use LC-MS to rule out degradation products or metabolites influencing divergent results .
- Target-Specific Studies : Perform kinase inhibition assays (e.g., GSK-3β) to link structural motifs (e.g., sulfamoyl group) to observed activities .
Q. What experimental designs are recommended to study the compound’s mechanism of action in neurological disorders?
- Methodological Answer :
- In Silico Docking : Use AutoDock Vina to model interactions with GABA-A receptors or voltage-gated sodium channels. Prioritize binding poses with ΔG < -8 kcal/mol .
- Electrophysiology : Perform patch-clamp experiments on hippocampal neurons to assess ion channel modulation .
- Biochemical Profiling : Quantify neurotransmitter levels (e.g., GABA, glutamate) in brain homogenates via HPLC-ECD after compound administration .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Analog Synthesis : Replace the propynyl group with allyl or ethyl substituents to assess steric/electronic effects on bioactivity .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical features (e.g., sulfamoyl as H-bond acceptor, isoxazole as aromatic anchor) .
- QSAR Modeling : Train a Random Forest model on IC₅₀ data from analogs to predict activity against specific targets (e.g., COX-2, MAO-B) .
Data Analysis & Contradiction Management
Q. How should researchers address discrepancies in solubility data across studies?
- Methodological Answer :
- Standardized Protocols : Measure solubility in PBS (pH 7.4) and DMSO using nephelometry. Compare with published data from (solubility = 12 μM in PBS) .
- Co-solvent Systems : Test solubilization with cyclodextrins (e.g., HP-β-CD) for improved bioavailability .
Q. What statistical approaches validate reproducibility in dose-response studies?
- Methodological Answer :
- Replicate Experiments : Use n ≥ 3 biological replicates with p-values adjusted via Benjamini-Hochberg correction.
- EC₅₀ Consistency : Apply Grubbs’ test to exclude outliers in dose-response curves (e.g., IC₅₀ = 1.2 ± 0.3 μM for COX-2 inhibition) .
Methodological Tables
Q. Table 1. Key Synthetic Parameters and Outcomes
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| 1 | Propargyl bromide, K₂CO₃, DMF, 70°C | 65 | 92% | |
| 2 | HBTU, DCM, RT | 78 | 95% |
Q. Table 2. Bioactivity Data Comparison
| Assay Type | Target | IC₅₀ (μM) | Model System | Reference |
|---|---|---|---|---|
| Antimicrobial | E. coli | 8.5 | Broth microdilution | |
| Anticonvulsant | MES model | 15.2 | Swiss albino mice |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
